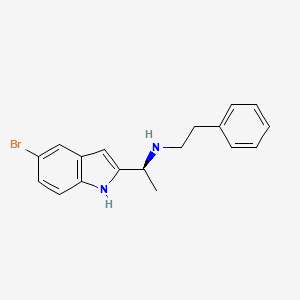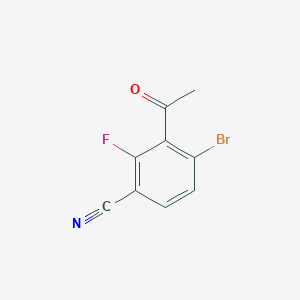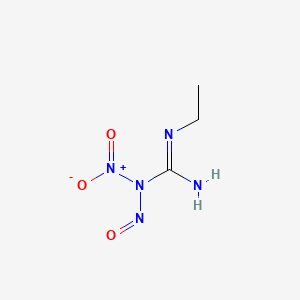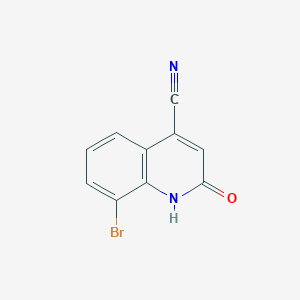
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of the 2,5-dimethylphenyl group and the hydroxyl group at the 3-position of the pyrrolidine ring makes this compound unique and potentially useful in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes One common method involves the reaction of 2,5-dimethylbenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-2-methylpyrrolidine: Lacks the hydroxyl group at the 3-position.
2,5-Dimethylphenylpyrrolidine: Lacks the methyl group at the 2-position of the pyrrolidine ring.
3-(2,5-Dimethylphenyl)pyrrolidine: Lacks the methyl group at the 2-position and the hydroxyl group at the 3-position.
Uniqueness
3-(2,5-Dimethylphenyl)-2-methylpyrrolidin-3-ol is unique due to the presence of both the 2,5-dimethylphenyl group and the hydroxyl group at the 3-position of the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-9-4-5-10(2)12(8-9)13(15)6-7-14-11(13)3/h4-5,8,11,14-15H,6-7H2,1-3H3 |
InChI Key |
KSLRKTMWALYFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)(C2=C(C=CC(=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)






![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

